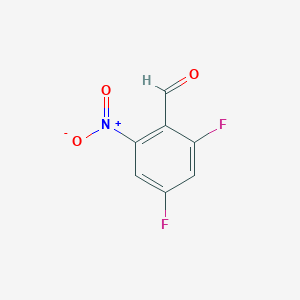

2,4-Difluoro-6-nitrobenzaldehyde

Description

2,4-Difluoro-6-nitrobenzaldehyde (CAS: 1803826-24-5) is a fluorinated aromatic aldehyde with a nitro group at the 6-position and fluorine atoms at the 2- and 4-positions of the benzene ring. Its molecular formula is C₇H₃F₂NO₃, and it is primarily used as a key intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of the nitro and fluorine groups, which enhance reactivity in nucleophilic substitution and condensation reactions . The compound is commercially available through suppliers like CymitQuimica, though pricing and stock details may vary .

Properties

IUPAC Name |

2,4-difluoro-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3/c8-4-1-6(9)5(3-11)7(2-4)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMILDSHLKDGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-nitrobenzaldehyde typically involves the nitration of 2,4-difluorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Reduction Reactions

Nitro Group Reduction

The -NO₂ group undergoes catalytic hydrogenation using H₂/Pd-C in ethanol at 25–50°C to yield 2,4-difluoro-6-aminobenzaldehyde (C₇H₅F₂NO). This reaction preserves the aldehyde functionality while reducing nitro to amine .

Competitive Aldehyde Reduction

Under stronger reducing conditions (e.g., NaBH₄ in methanol), the aldehyde group is preferentially reduced to a hydroxymethyl group (-CH₂OH), forming 2,4-difluoro-6-nitrobenzyl alcohol . Partial reduction of the nitro group may occur with prolonged reaction times .

Oxidation Reactions

Aldehyde Oxidation

The -CHO group is oxidized to a carboxylic acid (-COOH) using KMnO₄ in acidic aqueous conditions (H₂SO₄, 80°C), yielding 2,4-difluoro-6-nitrobenzoic acid (C₇H₃F₂NO₅). The nitro group remains intact under these conditions .

Thermal Oxidative Decomposition

At temperatures >200°C, thermal decomposition releases NO₂ gas and forms fluorinated phenolic intermediates (e.g., 2,4-difluoro-6-hydroxybenzaldehyde ) via C-NO₂ bond cleavage. Secondary products include CO and fluorinated hydrocarbons due to benzene ring opening .

Substitution Reactions

Fluorine Displacement

The electron-withdrawing nitro and aldehyde groups activate fluorine atoms at positions 2 and 4 for nucleophilic aromatic substitution (SNAr). Reactions with amines (e.g., NH₃ in DMF, 120°C) produce 6-nitro-2,4-diaminobenzaldehyde , while thiols yield thioether derivatives .

Electrophilic Aromatic Substitution

Limited reactivity is observed due to deactivation by -NO₂ and -CHO groups. Nitration or sulfonation requires harsh conditions (e.g., fuming HNO₃/H₂SO₄, 100°C) .

Condensation and Cyclization

Schiff Base Formation

Reacts with primary amines (e.g., aniline) in ethanol under reflux to form 2,4-difluoro-6-nitrobenzylideneaniline via imine linkage. These derivatives serve as ligands in coordination chemistry .

Heterocycle Synthesis

Under Friedländer conditions (Fe powder, AcOH, 95–110°C), nitro-to-amine reduction is followed by Knoevenagel condensation with active methylene compounds (e.g., 2,4-pentanedione), yielding fluorinated quinoline derivatives .

Stability and Side Reactions

-

Hydrolytic Sensitivity : The aldehyde group is prone to hydration in aqueous acidic media, forming a geminal diol .

-

Photodegradation : UV exposure induces nitro group rearrangement, producing trace amounts of nitrophenolic byproducts .

-

Fluorine Migration : High-temperature decomposition (>250°C) may cause fluorine atom migration, generating CH₂F₂ and aryl fluorides .

Scientific Research Applications

Pharmaceutical Development

2,4-Difluoro-6-nitrobenzaldehyde serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against various diseases. For example:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Agrochemical Synthesis

The compound is also used in the development of agrochemicals. Its derivatives can act as herbicides or insecticides due to their ability to interfere with biological processes in pests.

Material Science

In material science, this compound is utilized in the synthesis of polymeric materials that exhibit enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications.

Table 1: Summary of Applications

| Application Area | Example Compounds/Uses | Key Findings |

|---|---|---|

| Pharmaceutical | Anticancer agents | Cytotoxicity against various cancer cell lines |

| Agrochemical | Herbicides/Insecticides | Effective against specific pests |

| Material Science | Polymer additives | Improved thermal stability and mechanical strength |

Case Study 1: Anticancer Properties

A study published in examined the cytotoxic effects of a derivative of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a lead compound for further development.

Case Study 2: Agrochemical Efficacy

Research conducted by demonstrated that a derivative of this compound exhibited effective herbicidal activity against common agricultural weeds. The study highlighted its mechanism of action involving disruption of photosynthetic processes.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-nitrobenzaldehyde involves its reactivity due to the presence of electron-withdrawing groups (fluorine and nitro) on the benzaldehyde core. These groups influence the compound’s electrophilic and nucleophilic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as reduction or substitution .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Similarity Comparison

Biological Activity

2,4-Difluoro-6-nitrobenzaldehyde is a compound of growing interest due to its potential biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 188.11 g/mol

The compound features two fluorine atoms and a nitro group attached to a benzaldehyde moiety, which significantly influences its reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. The compound was evaluated against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

| Klebsiella pneumoniae | 32 |

The results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies conducted using the agar-well diffusion method demonstrated the effectiveness of this compound against several fungal strains.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

| Trichophyton mentagrophytes | 10 |

These findings suggest that the compound may serve as a potential antifungal agent .

Cytotoxicity Studies

Cytotoxicity assays were performed using human cell lines to evaluate the safety profile of this compound. The compound exhibited variable cytotoxic effects depending on the concentration.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 20 | 70 |

| 50 | 40 |

At higher concentrations, significant cytotoxicity was observed, indicating a need for careful dosage in potential therapeutic applications .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with bacterial cell membranes and disruption of cellular processes. Studies suggest that the presence of electron-withdrawing groups enhances its lipophilicity and antibacterial efficacy .

Case Studies

A notable case study involved the synthesis of various derivatives of this compound. These derivatives were screened for their biological activity against both bacterial and fungal strains. One derivative demonstrated an MIC lower than that of standard antibiotics, indicating enhanced activity due to structural modifications .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2,4-Difluoro-6-nitrobenzaldehyde to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves nitration of a fluorinated benzaldehyde precursor. For example, nitration of 2,4-difluorobenzaldehyde under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group at the para position relative to the aldehyde. Regioselectivity must be confirmed via NMR and HPLC to avoid ortho/meta byproducts. Precise temperature control and stoichiometric ratios are critical to minimize side reactions .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substitution patterns and electronic effects of fluorine and nitro groups. Fluorine splitting patterns in NMR help identify positional isomerism .

- FT-IR : To verify the aldehyde carbonyl stretch (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm structural integrity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosolized particles .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff due to potential environmental toxicity .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and nitro groups influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- The nitro group acts as a strong electron-withdrawing group, activating the ring for NAS at positions ortho and para to itself.

- Fluorine exerts an inductive electron-withdrawing effect but can also sterically hinder adjacent reactive sites. Computational modeling (e.g., DFT calculations) predicts charge distribution and reactivity hotspots. For example, the aldehyde group at position 1 and nitro at position 6 create a meta-directing effect, favoring substitutions at position 3 or 5 .

Q. What strategies mitigate competing side reactions in multi-step syntheses using this compound?

- Methodological Answer :

- Protection of Aldehyde : Convert the aldehyde to a stable acetal or imine intermediate to prevent oxidation or unwanted condensations during subsequent steps .

- Selective Reduction : Use catalytic hydrogenation (e.g., Pd/C) to reduce nitro to amine without affecting fluorine substituents. Monitor reaction progress via TLC to avoid over-reduction .

Q. How can computational tools predict the reactivity of this compound in drug intermediate synthesis?

- Methodological Answer :

- QSAR/QSPR Models : Predict physicochemical properties (e.g., logP, solubility) using Quantitative Structure-Activity Relationship models .

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest feasible pathways for derivatization, such as coupling with amines to form Schiff bases or heterocycles .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Cross-Verification : Compare data across multiple databases (e.g., NIST, PubChem) and replicate experiments under standardized conditions.

- Purity Assessment : Use differential scanning calorimetry (DSC) for precise melting point determination and HPLC to rule out impurities .

Q. What role does this compound play in synthesizing fluorinated bioactive molecules?

- Methodological Answer :

- Pharmaceutical Intermediates : The compound serves as a precursor for fluorinated kinase inhibitors or antimicrobial agents. For example, coupling with pyrimidine amines can yield candidates for anticancer studies .

- Tagging Reagent : The aldehyde group enables conjugation with biomolecules (e.g., proteins) via reductive amination, useful in bioconjugation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.